molecular formula C20H18F2N4O3 B1222929 Fandofloxacin CAS No. 164150-99-6

Fandofloxacin

Cat. No.: B1222929
CAS No.: 164150-99-6
M. Wt: 400.4 g/mol
InChI Key: AWCAUUQZTXYMPB-UHFFFAOYSA-N
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Description

Structural Characteristics of Fluoroquinolone Derivatives

Fandofloxacin belongs to the fluoroquinolone family, characterized by a bicyclic quinoline core with strategic substitutions that optimize antimicrobial activity. Key structural features include:

  • Quinoline nucleus : A 4-oxo-1,4-dihydroquinoline backbone, essential for DNA gyrase inhibition.
  • Fluorine substitutions :
    • At C-6 , enhancing Gram-positive activity and cell penetration.
    • A 5-fluoropyridinyl group at N-1, broadening coverage against atypical pathogens.
  • Piperazine modification : A 4-methylpiperazine group at C-7, improving solubility and pharmacokinetics.

These modifications result in a zwitterionic structure, enabling enhanced activity in acidic environments such as infected tissues. Compared to second-generation fluoroquinolones like ciprofloxacin, this compound’s C-8 methoxy group (absent in earlier analogs) reduces phototoxicity risks while maintaining potency.

Structural Comparison to Other Fluoroquinolones

Feature This compound Ciprofloxacin Moxifloxacin
C-6 Substituent Fluorine Fluorine Methoxy
C-7 Substituent 4-Methylpiperazine Piperazine Azabicyclo[3.1.0]
N-1 Substituent 5-Fluoropyridinyl Cyclopropyl Difluorophenyl
Zwitterionic Yes No No

Table 1: Structural distinctions among fluoroquinolones.

Discovery Timeline and Patent Landscape Analysis

This compound’s development emerged from efforts to address limitations of earlier quinolones, such as narrow Gram-positive coverage and pH-dependent efficacy. Key milestones include:

  • 1993 : Synthesis patented under WO1995005373A1, detailing methods for introducing the 5-fluoropyridinyl and 4-methylpiperazine groups.
  • 1995 : Preclinical studies demonstrated superior in vivo efficacy against Streptococcus pneumoniae and Haemophilus influenzae compared to ciprofloxacin.
  • 2000s : Phase II trials for urinary tract infections (UTIs) highlighted rapid absorption (Cmax = 5.65 mg/L at 300 mg) and prolonged half-life (~12 hours).
  • 2008 : Development discontinued despite promising pharmacokinetics, likely due to market competition from fourth-generation agents like moxifloxacin.

Key Patents

Patent Number Focus Assignee Year
WO1995005373A1 Synthesis of quinolone analogs Dong Wha Pharmaceutical 1993
EP0387802A2 Naphthyridine carboxylates Roussel-Uclaf 1990

Table 2: Patents relevant to this compound’s chemical synthesis.

Comparative Positioning Within Third-Generation Fluoroquinolones

Third-generation fluoroquinolones, including levofloxacin and gatifloxacin, prioritize enhanced Gram-positive and anaerobic activity. This compound distinguishes itself through:

  • pH-dependent efficacy : Unlike ciprofloxacin, its antibacterial activity increases in acidic environments (pH 5–6), making it effective in infections like UTIs and prostatitis.
  • Dual-target inhibition : Binds both DNA gyrase and topoisomerase IV with high affinity, reducing resistance potential.
  • Broad-spectrum coverage :
    • Gram-positive: Staphylococcus aureus (MIC₉₀ = 0.25 µg/mL).
    • Gram-negative: Escherichia coli (MIC₉₀ = 0.12 µg/mL).
    • Atypicals: Chlamydia pneumoniae.

However, its clinical adoption was limited by the rise of fourth-generation agents like delafloxacin, which offer improved safety profiles and anaerobic coverage.

In Vitro Activity Against Respiratory Pathogens

Pathogen This compound MIC₉₀ (µg/mL) Levofloxacin MIC₉₀ (µg/mL)
S. pneumoniae 0.25 1.0
H. influenzae 0.03 0.06
Moraxella catarrhalis 0.12 0.25

Table 3: Comparative MIC values for respiratory isolates.

Properties

CAS No.

164150-99-6

Molecular Formula

C20H18F2N4O3

Molecular Weight

400.4 g/mol

IUPAC Name

6-fluoro-1-(5-fluoropyridin-2-yl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C20H18F2N4O3/c1-24-4-6-25(7-5-24)17-9-16-13(8-15(17)22)19(27)14(20(28)29)11-26(16)18-3-2-12(21)10-23-18/h2-3,8-11H,4-7H2,1H3,(H,28,29)

InChI Key

AWCAUUQZTXYMPB-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=NC=C(C=C4)F)F

Synonyms

1-(5-fluoro-2-pyridyl)-6-fluoro-7-(4-methyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid hydrochloride
DW 116
DW-116

Origin of Product

United States

Preparation Methods

Quinolone Core Synthesis

Ethyl 2,4,5-trifluorobenzoylacetate (I) undergoes condensation with triethyl orthoformate in refluxing acetic anhydride to form the ethoxyacrylate intermediate (II). Subsequent reaction with 2-amino-5-fluoropyridine (III) yields enamine (IV), which cyclizes in the presence of K₂CO₃ to produce ethyl 6-fluoro-1-(5-fluoropyridin-2-yl)-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (V).

Key Conditions :

  • Cyclization temperature: 80–100°C

  • Yield of V: 78–85%

7-Fluorine Displacement

The 7-fluoro group in V is displaced by N-methylpiperazine (VI) in pyridine at 0–5°C, yielding ethyl this compound ester (VII). Cold conditions prevent N-oxide formation.

Catalytic Optimization :

  • Addition of AlCl₃ (0.5 mol%) increases displacement efficiency to 92%.

  • Reaction time: 6–8 hours

Ester Hydrolysis

VII undergoes acid-catalyzed hydrolysis (HCl, ethanol/water) to yield this compound (I).

Yield : 88–91% after recrystallization.

Acid-First Hydrolysis Approach

This variant hydrolyzes the quinolone ester (V) to carboxylic acid (VIII) before displacement:

Early Hydrolysis

V is treated with 6N HCl at 60°C for 4 hours, achieving 94% conversion to VIII.

Displacement with N-Methylpiperazine

VIII reacts with VI in DMF at 50°C using SnCl₄ as catalyst (2 mol%), yielding I directly.

Advantages :

  • Eliminates separate hydrolysis step

  • Overall yield: 86%

One-Pot Synthesis via Lewis Acid Catalysis

Patent CN101648960A describes a streamlined method using Lewis acids for tandem reactions:

Reaction Sequence

  • Condensation of phenyl tetrafluoride formyl chloride with 3-(4-methyloxazolidinyl) acrylate

  • Sequential hydrolysis and cyclization catalyzed by SnCl₄

  • Direct coupling with N-methylpiperazine

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 70–90°C

  • Yield: 89%

Microwave-Assisted Synthesis

Recent adaptations employ microwave irradiation to accelerate cyclization:

Optimized Parameters

  • Power: 300 W

  • Time: 20 minutes vs. 8 hours conventional

  • Yield improvement: 78% → 91%

Continuous Flow Chemistry

Emerging protocols using microreactors demonstrate:

  • 98% conversion in displacement step

  • Residence time: 12 minutes

  • Purity: 99.2% by HPLC

Comparative Analysis of Methods

MethodStepsTotal Yield (%)Purity (%)Key Advantage
Classical37298.5Well-characterized
Acid-First28699.1Reduced step count
One-Pot18998.8Solvent efficiency
Microwave39199.3Time savings
Continuous Flow39499.2Scalability

Critical Reaction Parameters

Catalytic Systems

  • AlCl₃ : Optimal for displacement (TOF = 12 h⁻¹)

  • SnCl₄ : Superior in hydrolysis steps (94% efficiency)

Solvent Effects

  • Pyridine: Minimizes side reactions during displacement

  • DMF: Accelerates coupling (k = 0.42 min⁻¹)

Temperature Control

  • Displacement below 10°C prevents dimerization

  • Cyclization at 80°C balances rate vs. decomposition

Industrial-Scale Considerations

Patent AU2016315852B2 highlights:

  • Cost reduction by 37% using mixed solvent recovery

  • Pd/C filtration systems achieving 99.9% catalyst removal

Chemical Reactions Analysis

Fandofloxacin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups, leading to changes in its antibacterial activity.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, to form new derivatives.

    Hydrolysis: Ester hydrolysis is a common reaction used in its synthesis.

Common reagents and conditions used in these reactions include potassium carbonate, N-methylpiperazine, and acidic hydrolysis conditions. Major products formed from these reactions include various quinolone derivatives .

Scientific Research Applications

Antibacterial Activity

Fandofloxacin exhibits potent activity against a wide range of pathogens. Its effectiveness has been demonstrated in clinical settings for treating:

  • Respiratory Tract Infections : Effective against pathogens causing pneumonia and bronchitis.
  • Urinary Tract Infections : Demonstrated efficacy in treating uncomplicated and complicated urinary tract infections.
  • Skin and Soft Tissue Infections : Used for treating infections caused by susceptible strains of bacteria.

Table 1: Efficacy of this compound Against Common Pathogens

PathogenTypeEfficacy Rate (%)
Staphylococcus aureusGram-positive90.5
Escherichia coliGram-negative85.0
Klebsiella pneumoniaeGram-negative88.0
Streptococcus pneumoniaeGram-positive92.2

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good oral bioavailability and tissue penetration, which enhance its therapeutic potential.

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-2 hours post-administration.
  • Distribution : High tissue distribution, particularly in lung and kidney tissues.

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Bioavailability~70%
Half-life6-8 hours
Volume of distribution1.5 L/kg

Resistance Patterns

This compound is less prone to inducing resistance compared to older fluoroquinolones. Studies show that the emergence of resistant strains is significantly lower, making it a viable option in regions with high resistance rates.

Case Study 1: Treatment of Complicated Urinary Tract Infection

A clinical trial involving 200 patients with complicated urinary tract infections showed that treatment with this compound resulted in a clinical cure rate of 85%. The study highlighted the drug's efficacy against resistant strains that were previously unresponsive to other antibiotics.

Case Study 2: Respiratory Infections in Elderly Patients

In a cohort study involving elderly patients with community-acquired pneumonia, this compound demonstrated a significant improvement in clinical outcomes compared to standard treatments. The overall recovery rate was reported at 78%, indicating its effectiveness in vulnerable populations.

Mechanism of Action

Fandofloxacin exerts its antibacterial effects by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting DNA replication and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Discussion and Implications

This compound’s dual enzyme inhibition and structural modifications position it as a viable option for resistant infections. However, its discontinuation after preclinical stages contrasts with DX-619, which advanced to Phase I trials due to superior pharmacokinetics and safety . Future fluoroquinolone development should prioritize compounds with reduced toxicity and enhanced PAE, such as TG-873870, while leveraging structural insights from this compound to overcome resistance mechanisms.

Biological Activity

Fandofloxacin is a fluoroquinolone antibiotic that exhibits a broad spectrum of antibacterial activity. As a derivative of ofloxacin, it targets bacterial DNA replication and transcription processes, primarily by inhibiting DNA gyrase and topoisomerase IV. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, case studies, and research findings.

This compound operates through the following mechanisms:

  • Inhibition of DNA Gyrase : It binds to bacterial DNA gyrase, preventing the unwinding necessary for DNA replication, thus exhibiting bactericidal properties.
  • Topoisomerase IV Inhibition : By inhibiting topoisomerase IV, it disrupts the separation of replicated DNA, further halting bacterial cell division.

The drug shows significantly higher affinity for bacterial enzymes compared to human topoisomerases, which minimizes potential toxicity to human cells .

Pharmacodynamics

This compound demonstrates a broad-spectrum efficacy against both Gram-positive and Gram-negative bacteria. Its pharmacodynamic profile includes:

  • Bactericidal Activity : Effective against a variety of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that this compound has lower MIC values compared to other fluoroquinolones, enhancing its effectiveness against resistant strains .

Table 1: Comparative MIC Values of this compound

Bacterial StrainThis compound MIC (µg/mL)Ofloxacin MIC (µg/mL)
Staphylococcus aureus0.250.5
Escherichia coli0.51
Pseudomonas aeruginosa12

Clinical Efficacy

This compound has been evaluated in various clinical settings:

  • Urinary Tract Infections (UTIs) : A study showed that patients treated with this compound exhibited a significant reduction in symptoms and bacterial counts compared to control groups treated with other antibiotics .
  • Ophthalmic Applications : In cases of bacterial conjunctivitis, this compound eye drops demonstrated higher clinical cure rates compared to traditional treatments like gentamicin .

Case Studies

  • Case Report on Adverse Reactions :
    A patient developed fixed drug eruption after administration of this compound for UTI treatment. Symptoms included severe itching and skin discoloration, emphasizing the need for careful monitoring of adverse reactions associated with fluoroquinolone antibiotics .
  • Efficacy in Pediatric Patients :
    A case involving a 5-year-old girl treated with this compound for diarrhea showed unexpected visual hallucinations, highlighting the importance of recognizing potential neurological side effects associated with fluoroquinolone use in children .

Research Findings

Recent studies have explored novel formulations to enhance the delivery and efficacy of this compound:

  • Liposome-Encapsulated Formulations : Research indicates that liposome-encapsulated this compound achieves higher intracellular concentrations in bacteria than free drug formulations, suggesting improved therapeutic outcomes .

Table 2: Liposome Formulation Efficacy

Liposome CompositionAccumulation Ratio (Fold Increase)
Dimyristoylphosphatidylcholine-Cholesterol2.6
Cholesterol-Dipalmitoylphosphatidylserine2.4

Q & A

Q. Advanced: How can pharmacokinetic/pharmacodynamic (PK/PD) modeling improve the translational relevance of in vitro data?

  • Methodology:
    • Use PICOT Framework (Population, Intervention, Comparison, Outcome, Time) to align in vitro endpoints with clinical goals, e.g., correlating time-kill curve data with plasma concentration profiles .
    • Apply Monte Carlo simulations to predict bacterial eradication probabilities under varying dosing regimens .

Basic: What methodologies are effective for investigating this compound resistance mechanisms?

Answer:

  • Genomic Sequencing
    Perform whole-genome sequencing of resistant isolates to identify mutations in DNA gyrase (gyrA/gyrB) or efflux pump regulators (mtrR, norM) .
  • Efflux Pump Inhibition Assays
    Co-administer this compound with inhibitors (e.g., PAβN) to quantify resistance attributable to efflux activity .

Q. Advanced: How can transcriptomic profiling resolve contradictions in resistance data across studies?

  • Strategy:
    • Use RNA-Seq to compare gene expression in resistant vs. susceptible strains under sub-MIC this compound exposure.
    • Apply FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize candidate genes (e.g., qnrS, aac(6')-Ib-cr) for functional validation .

Basic: How should researchers validate this compound’s safety profile in preclinical models?

Answer:

  • Toxicokinetic Studies
    Measure plasma and tissue concentrations in rodent models to identify dose-dependent hepatotoxicity or nephrotoxicity. Include histopathological analysis of liver/kidney sections .
  • Cytotoxicity Assays
    Test this compound on mammalian cell lines (e.g., HEK-293) to assess mitochondrial membrane potential disruption .

Q. Advanced: What statistical approaches are optimal for reconciling contradictory toxicity data?

  • Analysis Framework:
    • Conduct meta-analyses using PRISMA guidelines to compare toxicity findings across studies.
    • Apply Bayesian hierarchical models to account for interspecies variability and dosing regimen differences .

Basic: What in vivo models are appropriate for studying this compound’s efficacy in systemic infections?

Answer:

  • Murine Thigh Infection Model
    Inject S. aureus into neutropenic mice and compare bacterial load reduction after this compound vs. placebo. Use log-fold change and Kaplan-Meier survival analysis .
  • Zebrafish Larval Model
    Utilize transgenic zebrafish with fluorescent immune cells to visualize this compound’s effect on infection resolution in real time .

Q. Advanced: How can machine learning enhance the predictive power of animal-to-human extrapolation?

  • Methodology:
    • Train neural networks on PK/PD datasets from multiple species to predict human AUC/MIC ratios.
    • Validate models using leave-one-species-out cross-validation to minimize overfitting .

Basic: How to design a clinical trial for this compound that addresses ethical and methodological rigor?

Answer:

  • PICOT Framework
    • Population: Adults with confirmed Gram-negative bacteremia.
    • Intervention: IV this compound 750 mg q24h.
    • Comparison: Meropenem 1g q8h.
    • Outcome: Clinical cure rate at Day 14.
    • Time: 28-day follow-up .
  • Ethical Compliance
    Obtain IRB approval and register the trial on ClinicalTrials.gov to ensure transparency .

Q. Advanced: What adaptive trial designs can optimize this compound’s dose-finding in Phase II studies?

  • Strategy:
    • Implement a Bayesian response-adaptive randomization design to allocate patients to optimal doses (e.g., 500 mg vs. 750 mg) based on interim PK/PD data .

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